Tris(2,2,3,3,3-pentafluoropropyl)phosphate

Vue d'ensemble

Description

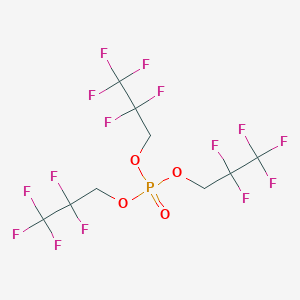

Tris(2,2,3,3,3-pentafluoropropyl)phosphate is a chemical compound with the molecular formula C9H6F15O4P and a molecular weight of 494.09 g/mol . It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. This compound is often used in various industrial applications, particularly as a flame retardant and in high-performance materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,3,3,3-pentafluoropropyl)phosphate typically involves the reaction of phosphorus oxychloride with 2,2,3,3,3-pentafluoropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pressure to maintain the desired reaction environment .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(2,2,3,3,3-pentafluoropropyl)phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2,2,3,3,3-pentafluoropropanol.

Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.

Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Phosphoric acid and 2,2,3,3,3-pentafluoropropanol.

Oxidation: Higher oxidation state phosphorus compounds.

Substitution: Compounds with substituted functional groups.

Applications De Recherche Scientifique

Lithium-Ion Battery Additive

TPFP has been investigated as an additive in lithium-ion batteries to improve electrolyte performance. Research indicates that the incorporation of TPFP enhances the electrochemical stability and safety of high-voltage lithium-ion batteries. It functions by forming a stable solid electrolyte interphase (SEI), which is crucial for the longevity and efficiency of battery systems.

- Case Study : A study published in Nature Communications demonstrated that TPFP significantly increased the cycle life and capacity retention of lithium-ion batteries under high voltage conditions . The use of TPFP in non-aqueous electrolytes resulted in improved thermal stability and reduced flammability.

Flame Retardant Properties

Due to its fluorinated structure, TPFP exhibits excellent flame-retardant properties. It is used in various polymer formulations to enhance fire resistance without compromising mechanical properties.

- Application : TPFP is incorporated into polyurethane foams and coatings. Its effectiveness as a flame retardant has been documented in multiple studies, showing a reduction in smoke production and toxicity during combustion .

Chemical Reagent

In organic synthesis, TPFP serves as a reagent for various chemical reactions due to its ability to stabilize reactive intermediates. It is particularly useful in reactions involving nucleophilic substitutions and phosphorylations.

- Research Insight : A publication highlighted the utility of TPFP in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals . The compound's unique properties allow for selective functionalization of substrates under mild conditions.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Tris(2,2,3,3,3-pentafluoropropyl)phosphate involves its interaction with various molecular targets and pathways:

Flame Retardancy: It acts by releasing phosphoric acid upon thermal decomposition, which promotes the formation of a char layer, thereby inhibiting the spread of flames.

Stabilization: In biological systems, it stabilizes biomolecules by forming strong hydrogen bonds and electrostatic interactions with functional groups.

Comparaison Avec Des Composés Similaires

- Tris(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphate

- Tris(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphite

- Tris(2,2,3,3,3-pentafluoropropyl)phosphite

Comparison: Tris(2,2,3,3,3-pentafluoropropyl)phosphate is unique due to its high fluorine content, which imparts superior thermal stability and chemical resistance compared to its analogs. The presence of multiple fluorine atoms also enhances its flame retardant properties, making it more effective in high-performance applications .

Activité Biologique

Tris(2,2,3,3,3-pentafluoropropyl)phosphate (TPFP) is a fluorinated organophosphate compound with significant applications in fire suppression and as a potential additive in various industrial processes. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article explores the biological activity of TPFP through a review of existing literature, case studies, and relevant research findings.

- Chemical Formula : C₉H₆F₁₅O₄P

- Molecular Weight : 400.17 g/mol

- Structure : TPFP consists of three 2,2,3,3,3-pentafluoropropyl groups attached to a phosphate backbone.

Biological Activity Overview

TPFP's biological activity has been investigated primarily in the context of its toxicity and environmental persistence. The following sections summarize key findings related to its biological effects.

Toxicological Studies

- Acute Toxicity : Studies indicate that TPFP exhibits low acute toxicity in various animal models. For instance, the oral LD50 in rats was found to be greater than 2000 mg/kg, suggesting a relatively low risk of acute poisoning .

- Chronic Toxicity : Long-term exposure studies have shown that TPFP can cause reproductive and developmental toxicity in laboratory animals. A significant decrease in fetal weight was observed in pregnant rats exposed to high concentrations .

- Environmental Impact : TPFP is resistant to biodegradation, which raises concerns about its accumulation in the environment. Its persistence may lead to bioaccumulation in aquatic organisms .

Case Study 1: Fire Suppression Efficacy

A study conducted by QinetiQ evaluated the effectiveness of TPFP as a fire extinguishing agent compared to traditional halon agents. The results indicated that TPFP could effectively suppress flames due to its high thermal stability and low toxicity levels during combustion .

Case Study 2: Endocrine Disruption Potential

Research published by NIST highlighted the potential endocrine-disrupting effects of fluorinated organophosphates, including TPFP. In vitro assays demonstrated that TPFP could interfere with hormone signaling pathways at concentrations relevant to environmental exposure .

Biochemical Mechanisms

TPFP's mechanism of action involves inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation. Inhibition of AChE can lead to neurotoxicity and other systemic effects .

Comparative Analysis with Other Phosphates

A comparative study assessed the biological activity of various organophosphate compounds, including TPFP and tris(2,2,2-trifluoroethyl) phosphate (TFEP). The findings indicated that while both compounds inhibit AChE, TPFP demonstrated a lower binding affinity compared to TFEP, suggesting a potentially safer profile .

| Compound | LD50 (mg/kg) | AChE Inhibition | Environmental Persistence |

|---|---|---|---|

| TPFP | >2000 | Moderate | High |

| TFEP | 1000 | High | Moderate |

Propriétés

IUPAC Name |

tris(2,2,3,3,3-pentafluoropropyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F15O4P/c10-4(11,7(16,17)18)1-26-29(25,27-2-5(12,13)8(19,20)21)28-3-6(14,15)9(22,23)24/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOOXJCSVYVMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OP(=O)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026701 | |

| Record name | Tris(2,2,3,3,3-pentafluoropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25476-41-9 | |

| Record name | Tris(2,2,3,3,3-pentafluoropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.